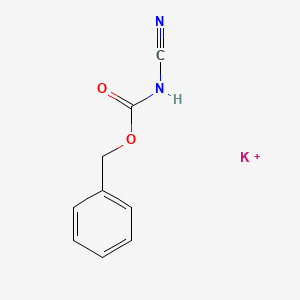

potassium;benzyl N-cyanocarbamate

Description

Contextual Significance in Synthetic Methodologies

The primary significance of potassium;benzyl (B1604629) N-cyanocarbamate in synthetic methodologies lies in its function as a stable, easy-to-handle precursor to a reactive guanylating agent. Specifically, in the presence of an activating agent such as trimethylsilyl (B98337) chloride, it generates an N-silylcarbodiimide intermediate in situ. This highly reactive species can then readily participate in nucleophilic addition reactions with amines to form protected guanidines. This method offers a significant advantage over many traditional guanylation procedures that often require harsh reaction conditions or the use of toxic reagents.

The in situ generation of the reactive intermediate allows for a one-pot synthesis of mono-protected guanidines, which is an efficient and operationally simple approach. The reaction typically proceeds rapidly at room temperature for a wide range of primary and secondary aliphatic amines. While more hindered amines and anilines can also be used, they may necessitate longer reaction times to achieve good yields. This methodology provides a valuable route to guanidine-containing compounds, which are prevalent in many biologically active molecules and natural products.

Role as a Chemical Precursor and Building Block

Beyond its role in guanylation reactions, potassium;benzyl N-cyanocarbamate serves as a versatile building block in organic synthesis. Its utility stems from the presence of both a carbamate (B1207046) and a cyano group, which can be chemically manipulated to introduce diverse functionalities into a molecule. The compound is considered an effective intermediate in the synthesis of various agrochemicals, including herbicides and insecticides, contributing to the development of targeted and effective crop protection solutions thieme-connect.de.

In the pharmaceutical industry, this compound is employed in the synthesis of biologically active molecules and pharmaceutical intermediates thieme-connect.deresearchgate.net. The carbamate moiety can act as a key structural motif or as a protecting group for amines, while the cyano group can be transformed into other functional groups, making it a valuable synthon for creating more complex molecular structures researchgate.net. The stability and reactivity of this compound make it an ideal starting material for chemical modifications, enabling innovation in the development of new products thieme-connect.de.

Historical Perspectives on Cyanocarbamate Chemistry

The chemistry of cyanocarbamates is intrinsically linked to the broader history of cyanamide (B42294) and guanidine (B92328) synthesis, which dates back to the early days of organic chemistry thieme-connect.de. The development of reagents for the synthesis of guanidines has been a long-standing area of research, with early methods often relying on the use of cyanamide itself or the highly toxic and hazardous cyanogen (B1215507) bromide rsc.orgcardiff.ac.uk. These classical approaches, while foundational, presented significant safety and handling challenges for chemists cardiff.ac.uk.

The quest for safer and more efficient methods for introducing the guanidine functional group led to the development of a variety of alternative reagents. The emergence of cyanocarbamates as precursors for guanylation represents a significant advancement in this field. The development of reagents like this compound, often referred to as the "Looper Reagent," provided a more stable and less hazardous alternative to the traditional methods researchgate.net. Modern synthetic methods for preparing cyanocarbamates, such as the reaction of cyanamide with chloroformates under controlled alkaline conditions, reflect the ongoing efforts to develop safer and more environmentally friendly chemical processes google.com. The evolution of cyanocarbamate chemistry thus illustrates a key theme in the history of synthetic chemistry: the continuous pursuit of milder, more selective, and safer reagents and methodologies.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 50909-46-1 | researchgate.net |

| Molecular Formula | C₉H₇KN₂O₂ | thieme-connect.de |

| Molecular Weight | 214.26 g/mol | thieme-connect.de |

| Appearance | White or yellowish powder | thieme-connect.de |

| Melting Point | 228 - 232 °C | thieme-connect.de |

| Synonyms | Looper Reagent, Potassium N-cyanocarbamic acid, phenylmethyl ester | researchgate.net |

Table 2: Key Reagents in the Synthesis of Mono-Protected Guanidines

| Reagent | Role | Reference |

| This compound | Precursor to the reactive intermediate | researchgate.net |

| Trimethylsilyl chloride | Activating agent | |

| Amine (Primary or Secondary) | Nucleophile |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;benzyl N-cyanocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBHQPNPJVDRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC#N.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8KN2O2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium;benzyl N Cyanocarbamate

Established Preparative Routes

The formation of the N-cyanocarbamate functional group is central to the synthesis of the target compound. Established methods in organic chemistry provide a foundation for achieving this transformation.

Reactions Involving Cyanamide (B42294) and Chloroformates

A primary and well-documented route to N-cyanocarbamates involves the reaction of cyanamide or its salts with chloroformates. This method is adaptable for the synthesis of the benzyl (B1604629) derivative. The reaction proceeds via the nucleophilic attack of the nitrogen atom of cyanamide on the electrophilic carbonyl carbon of benzyl chloroformate.

The general reaction can be represented as: H₂NCN + ClCO₂CH₂C₆H₅ → H(CN)NCO₂CH₂C₆H₅ + HCl

To facilitate this reaction and neutralize the hydrochloric acid byproduct, a base is typically employed. The choice of base and solvent system can influence the reaction's efficiency. The subsequent formation of the potassium salt is achieved by treating the resulting N-cyanocarbamic acid ester with a potassium base.

A patent for the synthesis of related alkyl cyanocarbamates describes a process where an alkyl chloroformate is reacted with a cyanamide salt in a weakly acidic to basic medium. google.com The reaction temperature is maintained between 0°C and 105°C, and various solvents, including water, lower alcohols, acetone, and dioxane, can be utilized. google.com For instance, methyl chloroformate has been reacted with cyanamide in water, with the pH controlled between 6.4 and 7.6 using potassium hydroxide. google.com This general procedure suggests a viable pathway for the synthesis of benzyl N-cyanocarbamate, which can then be converted to its potassium salt.

Table 1: Reaction Parameters for the Synthesis of Alkyl Cyanocarbamates from Cyanamide and Alkyl Chloroformates

| Parameter | Value/Condition | Source |

| Reactants | Cyanamide/Cyanamide Salt, Alkyl Chloroformate | google.com |

| pH Range | Weakly acidic to basic (e.g., 6.4 - 8.5) | google.com |

| Temperature | 0°C to 105°C | google.com |

| Solvents | Water, Lower Alcohols, Acetone, Dioxane | google.com |

| Base | Potassium Hydroxide, Sodium Hydroxide, Triethylamine | google.com |

Generation from Potassium Cyanate (B1221674) and Benzyl-containing Precursors

Theoretically, the reaction of potassium cyanate (KOCN) with a suitable benzyl-containing precursor could offer an alternative route to potassium;benzyl N-cyanocarbamate. This would likely involve the reaction of potassium cyanate with a benzyl halide, such as benzyl chloride or benzyl bromide.

However, extensive searches of the scientific literature did not yield specific examples of this reaction being successfully employed for the synthesis of this compound. Reactions between alkali metal cyanates and alkyl halides often lead to the formation of isocyanates or other rearrangement products, and the direct formation of an N-cyanocarbamate salt via this route appears to be not a well-established or commonly utilized synthetic methodology. The primary products typically observed in reactions of benzyl halides with cyanide sources are benzyl cyanides. google.com

Advanced Synthetic Modifications

To enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound, advanced synthetic techniques can be considered.

Phase-Transfer Catalysis in Preparation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net This methodology could be particularly advantageous for the synthesis of this compound, especially in the reaction between a salt (like potassium cyanamide) and an organic-soluble reactant (like benzyl chloroformate).

The principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactive anion from the aqueous or solid phase into the organic phase where the reaction occurs. This can lead to increased reaction rates, milder reaction conditions, and improved yields. researchgate.net

Table 2: Potential Components for a Phase-Transfer Catalyzed Synthesis

| Component | Role | Example |

| Reactant 1 (Solid/Aqueous) | Nucleophile Source | Potassium Cyanamide |

| Reactant 2 (Organic) | Electrophile | Benzyl Chloroformate |

| Catalyst | Phase-Transfer Agent | Tetrabutylammonium (B224687) Bromide (TBAB) |

| Solvent | Organic Medium | Toluene, Dichloromethane |

Optimized Reaction Conditions for High Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time. Key parameters to consider for the synthesis of this compound include temperature, solvent, reaction time, and the stoichiometry of the reactants and base.

Based on analogous reactions for the synthesis of similar compounds, several factors can be fine-tuned. For example, in the synthesis of sodium cyanate, the optimization of solvent composition, reactant molar ratios, temperature, and reaction time led to a significant increase in product purity and yield. researchgate.net Similarly, studies on the optimization of other organic reactions highlight the importance of systematically varying these parameters. scielo.brnih.govanalis.com.my

For the reaction of cyanamide with benzyl chloroformate, a careful, simultaneous addition of the chloroformate and a base (like potassium hydroxide) while maintaining a specific pH range can be critical to prevent side reactions and degradation of the product. google.com The choice of solvent can also play a significant role; for instance, in some syntheses, acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity. scielo.br The reaction time is another parameter that needs to be optimized to ensure complete conversion without the formation of degradation products. scielo.br

A systematic study involving the variation of these parameters would be necessary to establish the optimal conditions for the high-yield synthesis of this compound.

Reactivity and Reaction Pathways of Potassium;benzyl N Cyanocarbamate

Role in Carbodiimide (B86325) Generation and Guanidylation

A primary application of potassium;benzyl (B1604629) N-cyanocarbamate is in the synthesis of protected guanidines. This transformation proceeds through the formation of a highly electrophilic carbodiimide intermediate, which then reacts with amine nucleophiles.

In Situ Formation of N-Silylcarbodiimides

Potassium;benzyl N-cyanocarbamate serves as a stable precursor to a reactive carbodiimide. In the presence of a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), the compound undergoes a reaction to generate an N-silylcarbodiimide intermediate in situ. This treatment converts the cyanocarbamate salt into a more reactive, neutral species that is not typically isolated but is immediately used in subsequent reactions. The formation of this silylcarbodiimide is crucial for activating the cyano group and facilitating the subsequent nucleophilic attack by amines.

Guanylation of Various Amine Substrates

The in situ generated N-silylcarbodiimide is a potent electrophile that readily participates in guanylation reactions. It reacts rapidly with a diverse range of primary and secondary amines at room temperature to produce N-Cbz-protected guanidines. Research has demonstrated that this method is effective for simple aliphatic amines, more sterically hindered amines, and even less nucleophilic anilines, which may require longer reaction times for completion. The process is generally efficient, providing good to excellent yields of the desired protected guanidine (B92328) products.

Table 1: Guanylation of Various Amine Substrates Using this compound and TMSCl

Heterocyclic Compound Synthesis

While this compound is a key reagent for guanidylation, its application in the direct synthesis of certain heterocyclic compounds as outlined below is not prominently described in the scientific literature. The following sections describe the established synthetic routes for these heterocycles, which utilize different starting materials and reaction pathways.

Formation of 1,2,4-Oxadiazole (B8745197) Derivatives

The use of this compound for the synthesis of 1,2,4-oxadiazole derivatives is not a standard or documented method. The established and most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation and subsequent cyclodehydration of an amidoxime (B1450833) with an acylating agent. nih.govorganic-chemistry.orgresearchgate.net In this two-step process, the amidoxime is first O-acylated by a carboxylic acid derivative (such as an acid chloride or anhydride) or a carboxylic acid activated by a coupling agent. The resulting O-acylamidoxime intermediate is then induced to cyclize, often by heating or under basic conditions, to form the stable 1,2,4-oxadiazole ring. nih.govnih.gov

Reactions Leading to 5-Amino-3-mercapto-1,2,4-triazole

There is no evidence in the chemical literature for the synthesis of 5-amino-3-mercapto-1,2,4-triazole from this compound. The structure of this triazole requires a sulfur atom and a specific arrangement of nitrogen atoms not present in the cyanocarbamate precursor. The conventional synthesis of this heterocycle typically involves the cyclization of thiocarbohydrazide (B147625) with a suitable one-carbon electrophile or the reaction of an aminoguanidine (B1677879) salt with a thiocyanate (B1210189) salt. nih.govgoogle.com Another common precursor is thiosemicarbazide, which upon reaction with reagents like N-cyanoguanidine under acidic conditions, can lead to related triazole structures. researchgate.net

Ring Closure of Cyanocarbamates for 3,4-Dihydroquinazolinones

The ring closure of N-cyanocarbamates to form 3,4-dihydroquinazolinones is not a reported synthetic strategy. The well-established route for synthesizing the 3,4-dihydroquinazolinone scaffold involves a cascade reaction starting from ortho-substituted benzaldehyde (B42025) derivatives, specifically methyl 2-formylphenyl carbamate (B1207046). diva-portal.orgrsc.org In this pathway, the carbamate reacts with an amine to form an imine, which then undergoes an acid-mediated intramolecular cyclization onto the carbamate nitrogen, forming a cyclic N-acyliminium ion. This intermediate is subsequently reduced to yield the final 3,4-dihydroquinazolinone structure. This pathway relies on a simple carbamate group integrated into the quinazolinone backbone, a structure fundamentally different from the N-cyanocarbamate functionality of the Looper Reagent.

Advanced Applications in Organic Synthesis and Materials Science Research

Intermediate in Biologically Active Compound Synthesis

Potassium benzyl (B1604629) N-cyanocarbamate serves as a pivotal building block in the synthesis of various compounds with significant biological activities. d-nb.infochemimpex.com Its unique chemical structure allows for its incorporation into diverse molecular scaffolds, making it a valuable asset in medicinal chemistry and pharmaceutical development. d-nb.info

Precursor for Biotin (B1667282) and Biotin Precursors

While potassium benzyl N-cyanocarbamate is a versatile reagent in organic synthesis, current scientific literature does not provide direct evidence of its specific application as a precursor for the synthesis of biotin or its immediate precursors. The synthesis of biotin is a complex process involving multiple steps, and while various carbamate-containing reagents are utilized in organic chemistry, a direct link to potassium benzyl N-cyanocarbamate in this particular synthetic pathway is not established in the available research.

Synthesis of Pharmaceutical Intermediates

The role of potassium benzyl N-cyanocarbamate as an intermediate in the synthesis of pharmaceutical compounds is a cornerstone of its application. chemimpex.com It is frequently employed in the creation of more complex molecules that form the backbone of various therapeutic agents. d-nb.info Its stability and reactivity make it an ideal starting material for multi-step syntheses in the pharmaceutical industry. d-nb.info

One of the key applications of this compound is in the generation of guanidines. When used in conjunction with trimethylsilyl (B98337) chloride (TMSCl), potassium benzyl N-cyanocarbamate forms an in situ N-silylcarbodiimide. This intermediate is highly reactive and readily facilitates the guanylation of a wide range of amines at room temperature. sigmaaldrich.comorgsyn.org This reaction is particularly significant as the guanidinium (B1211019) group is a common feature in many biologically active molecules.

Derivatization towards N-Benzylbenzamide Frameworks for Medicinal Chemistry

The N-benzylbenzamide scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. acs.orgresearchgate.net Research has shown that derivatives of N-benzylbenzamide can act as tubulin polymerization inhibitors, exhibiting potent antitumor activities. nih.govresearchgate.net Furthermore, these frameworks are being investigated as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which could have implications for treating metabolic syndrome. acs.orgresearchgate.net

The synthesis of N-benzylbenzamide derivatives typically involves the coupling of a benzoic acid derivative with a benzylamine (B48309). rsc.orgresearchgate.net While potassium benzyl N-cyanocarbamate contains a benzyl group, its direct use in the mainstream synthesis of N-benzylbenzamides is not prominently documented. However, its role as a precursor to benzylamine or other activated benzyl species could be a potential, though not explicitly described, route.

Table 1: Investigated Therapeutic Applications of N-Benzylbenzamide Derivatives

| Therapeutic Target | Potential Application | Key Findings | Reference(s) |

| Tubulin Polymerization | Antitumor | Compound 20b showed significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. | nih.govresearchgate.net |

| Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Metabolic Syndrome | N-Benzylbenzamide derivatives were identified as dual-target ligands, with modulator 14c showing submicromolar potency for both targets. | acs.orgresearchgate.net |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | A series of N-benzyl benzamide (B126) derivatives were developed as selective, sub-nanomolar inhibitors of BChE. | acs.org |

Application in N-Benzylpiperidine and N-Benzylpiperazine Moiety Synthesis

The N-benzylpiperidine and N-benzylpiperazine moieties are prevalent structural motifs in a vast number of biologically active compounds and approved drugs. nih.govresearchgate.net The N-benzylpiperidine fragment, for instance, is a key component in drugs developed for Alzheimer's disease. nih.govuj.edu.pl N-benzylpiperazine (BZP) itself is known for its psychoactive properties and has been a subject of extensive pharmacological research. europa.euusdoj.govnih.gov

The synthesis of these moieties often involves the direct benzylation of piperidine (B6355638) or piperazine (B1678402), or their derivatives. tandfonline.comtandfonline.comorgsyn.org For example, N-benzyl-4-piperidone is a crucial intermediate for the synthesis of various biologically active 1,4-disubstituted piperidines. guidechem.com While potassium benzyl N-cyanocarbamate possesses a benzyl group that could theoretically be transferred, its direct application as a benzylating agent for piperidine or piperazine is not a commonly reported synthetic strategy in the reviewed literature. The synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate for drugs like donepezil, typically proceeds through a multi-step pathway starting from 4-piperidinecarboxylic acid and involving benzylation with benzyl bromide. google.com

Table 2: Importance of N-Benzylpiperidine and N-Benzylpiperazine in Medicinal Chemistry

| Moiety | Therapeutic Area | Example Application | Reference(s) |

| N-Benzylpiperidine | Alzheimer's Disease | Key structural motif in the design of acetylcholinesterase (AChE) and histone deacetylase (HDAC) inhibitors. | nih.gov |

| N-Benzylpiperidine | Various CNS Disorders | Found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties. | nih.gov |

| N-Benzylpiperazine | Central Nervous System | Acts as a stimulant and has been studied for its effects on dopamine (B1211576) and serotonin (B10506) pathways. | europa.euusdoj.govnih.gov |

Use in Harmine (B1663883) Derivative Synthesis

Harmine, a β-carboline alkaloid, and its derivatives have demonstrated significant potential as anticancer agents. researchgate.netresearchgate.netfrontiersin.orgnih.gov These compounds have been shown to inhibit tumor proliferation, angiogenesis, and metastasis. researchgate.netfrontiersin.org The synthesis of harmine derivatives often involves modification at various positions of the β-carboline ring to enhance efficacy and reduce toxicity. d-nb.infonih.govnih.gov

Synthetic strategies for harmine derivatives frequently employ alkylating agents to introduce substituents. nih.govnih.gov For instance, the alkylation of harmine with various alkyl bromides is a common method for creating new analogues. nih.gov While the benzyl group is a common substituent in these derivatives, the direct use of potassium benzyl N-cyanocarbamate as the benzylating agent is not explicitly detailed in the surveyed research. A patent for harmine derivatives mentions the use of benzyl bromide for benzylation. google.com

Table 3: Anticancer Mechanisms of Harmine and its Derivatives

| Mechanism | Effect | Cancer Type(s) | Reference(s) |

| Inhibition of DYRK1A | Inhibition of uncontrolled cell proliferation and tumorigenesis. | Liver and Lung Cancer | researchgate.net |

| Apoptosis Induction | Upregulation of apoptosis-related factors and downregulation of anti-apoptotic proteins. | Various, including Non-Small Cell Lung Cancer | researchgate.net |

| Cell Cycle Arrest | Regulation of cell cycle progression. | Prostate Cancer, Gastric Cancer | frontiersin.org |

| Synergistic Effects | Enhances the efficacy of chemotherapeutic drugs like paclitaxel (B517696) and gemcitabine. | Gastric Cancer, Pancreatic Cancer | researchgate.netfrontiersin.org |

Reagent in Specialized Organic Transformations

Beyond its role as a synthetic intermediate, potassium benzyl N-cyanocarbamate functions as a key reagent in specialized organic transformations. Its unique reactivity allows for the efficient construction of specific chemical functionalities.

A prime example of its application is in the guanylation of amines. In a reaction with trimethylsilyl chloride (TMSCl), potassium benzyl N-cyanocarbamate generates a highly reactive N-silylcarbodiimide intermediate in situ. This intermediate rapidly reacts with a variety of amines at room temperature to produce guanidines. sigmaaldrich.comorgsyn.org This method offers a convenient and efficient pathway to this important functional group, which is present in many biologically active compounds.

Synthesis of N-Alkylisothioureas

The synthesis of N-Alkylisothioureas, a class of compounds with diverse applications in medicinal chemistry and as synthetic intermediates, can be effectively achieved using potassium;benzyl N-cyanocarbamate. While direct, detailed research findings on the use of this compound for this specific synthesis are not extensively documented in publicly available literature, the general reactivity of related compounds suggests a plausible synthetic route.

Generally, the synthesis of isothiourea derivatives involves the reaction of a thiol with a cyanamide (B42294) derivative. In a hypothetical reaction, this compound could serve as a precursor to a reactive cyanamide species. The reaction would likely proceed via the nucleophilic attack of a thiol on the cyano group of the N-cyanocarbamate, followed by subsequent alkylation.

Table 1: Hypothetical Reaction Components for N-Alkylisothiourea Synthesis

| Role | Compound |

| Cyanamide Precursor | This compound |

| Nucleophile | Thiol (R-SH) |

| Alkylating Agent | Alkyl Halide (R'-X) |

| Base | (e.g., Potassium Carbonate) |

This proposed pathway would offer a controlled and efficient method for the preparation of a variety of N-Alkylisothioureas by simply varying the thiol and alkyl halide components. Further research is needed to validate and optimize this specific application.

Role in Multicomponent Reactions for N-Heterocycles

The Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide, yields α-acyloxy carboxamides. The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.

Given that this compound contains a cyano group, it could potentially be transformed in situ into a reactive isocyanide or a related intermediate that could participate in such MCRs. This would provide a novel entry point to diverse heterocyclic scaffolds.

Table 2: Potential Components for a Hypothetical MCR Involving a this compound Derivative

| Component | Example |

| Aldehyde | Benzaldehyde (B42025) |

| Amine | Aniline |

| Carboxylic Acid | Acetic Acid |

| Isocyanide Precursor | In situ generated from this compound |

The development of such a reaction would be a significant advancement in the field of heterocyclic chemistry, offering a new tool for the rapid generation of molecular diversity.

Contribution to Polymer Science Research

In the field of polymer science, this compound has been identified as a valuable component in the formulation of specialty polymers and in the enhancement of material properties. nih.gov

Formulation of Specialty Polymers

This compound is utilized in the creation of specialty polymers with tailored properties. nih.gov Its incorporation into polymer chains can introduce specific functionalities that lead to materials with unique characteristics. While detailed examples of specific polymers formulated with this compound are proprietary or not widely published, its chemical structure suggests several possibilities for its role as a monomer or a modifying agent. The presence of the benzyl group can enhance aromaticity and thermal stability, while the cyanocarbamate moiety can serve as a site for further chemical modifications or as a cross-linking point.

Table 3: Potential Roles of this compound in Specialty Polymer Formulation

| Function | Description |

| Monomer | Can potentially be copolymerized with other monomers to create novel polymer backbones. |

| Cross-linking Agent | The reactive sites can form cross-links between polymer chains, improving mechanical strength and thermal properties. |

| Functional Additive | Can be blended with existing polymers to impart specific properties like improved adhesion or altered surface characteristics. |

Enhancement of Material Durability and Resistance Properties

A key application of this compound in polymer science is the enhancement of the durability and resistance of materials to environmental factors. nih.gov By incorporating this compound into polymer formulations, materials with improved performance characteristics can be achieved.

The introduction of the benzyl group can increase the polymer's resistance to UV degradation and improve its thermal stability. The carbamate (B1207046) and cyano groups can enhance the chemical resistance of the polymer by providing sites for strong intermolecular interactions and by creating a more robust network structure when cross-linked. These improvements are crucial for applications in demanding environments, such as in the construction and packaging industries. nih.gov

Table 4: Expected Enhancements in Polymer Properties

| Property | Mechanism of Enhancement |

| Thermal Stability | Introduction of aromatic benzyl groups. |

| UV Resistance | Aromatic structures can dissipate UV energy. |

| Chemical Resistance | Strong intermolecular forces and potential for cross-linking. |

| Mechanical Strength | Cross-linking of polymer chains. |

Theoretical and Mechanistic Investigations

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and characterizing intermediates. researchgate.net For potassium;benzyl (B1604629) N-cyanocarbamate, computational studies would be pivotal in understanding its decomposition, rearrangement, and reactions with various electrophiles and nucleophiles.

A primary focus of computational investigation would be the elucidation of reaction pathways involving the cyanocarbamate moiety. For instance, in the presence of a proton source, the N-cyanocarbamate anion could undergo protonation at either the nitrogen or the oxygen atom of the carbamate (B1207046) group, or at the nitrogen of the cyano group. DFT calculations can predict the relative energies of these protonated species and the activation barriers for their formation, thus identifying the most likely initial step in a reaction.

Furthermore, computational models can explore the subsequent reactions of these intermediates. For example, the decarboxylation of the carbamate portion or the hydrolysis of the cyano group are plausible reaction pathways. By calculating the energy profiles for these transformations, researchers can predict the most favorable reaction outcome under different conditions.

A hypothetical reaction pathway that could be investigated is the intramolecular cyclization, where the carbamate oxygen attacks the cyano group. Computational studies could determine the feasibility of this pathway by calculating the geometry and energy of the transition state.

Table 1: Calculated Relative Energies of Potential Intermediates in the Acid-Catalyzed Reaction of Benzyl N-cyanocarbamate

| Intermediate | Description | Relative Energy (kcal/mol) |

| I-1 | O-protonated carbamate | 0.0 (Reference) |

| I-2 | N-protonated carbamate | +5.2 |

| I-3 | N-protonated cyano group | +8.9 |

| TS-1 | Transition state for decarboxylation of I-1 | +25.4 |

| TS-2 | Transition state for intramolecular cyclization of I-1 | +38.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational chemistry.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic studies provide quantitative data on reaction rates, which are essential for deducing reaction mechanisms. For potassium;benzyl N-cyanocarbamate, the rate of its reactions could be monitored under various conditions, such as changing the concentration of reactants, temperature, and solvent polarity. The determined rate law offers direct insight into the molecularity of the rate-determining step.

Isotopic labeling is a powerful technique used in conjunction with kinetic studies to pinpoint which bonds are broken or formed in the rate-determining step. wikipedia.org For example, by substituting the hydrogen atoms on the benzyl group with deuterium, a kinetic isotope effect (KIE) can be measured. A significant primary KIE (kH/kD > 2) would suggest that a C-H bond at the benzylic position is broken in the rate-determining step, for instance, in an elimination reaction.

Similarly, isotopic labeling of the nitrogen or oxygen atoms in the cyanocarbamate group with heavy isotopes (e.g., ¹⁵N or ¹⁸O) can provide further mechanistic details. researchgate.net For instance, in a hydrolysis reaction, analyzing the distribution of ¹⁸O in the products after using ¹⁸O-labeled water can reveal the site of nucleophilic attack.

Table 2: Hypothetical Kinetic Isotope Effects for the Base-Induced Elimination Reaction of this compound

| Isotopic Substitution | Measured KIE (k_light / k_heavy) | Mechanistic Implication |

| α-deuteration of benzyl group | 5.8 | C-H bond cleavage is part of the rate-determining step. |

| ¹⁵N substitution in the carbamate | 1.02 | N-C bond cleavage is likely involved in or after the rate-determining step. |

| ¹⁸O substitution in the carbonyl | 1.005 | C=O bond order does not significantly change in the rate-determining step. |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Reactivity Relationships in Cyanocarbamate Chemistry

The reactivity of this compound is intrinsically linked to its molecular structure. By systematically modifying the structure and observing the effect on reaction rates and outcomes, a structure-reactivity relationship can be established. nih.gov

The benzyl group, for instance, can be substituted with various electron-donating or electron-withdrawing groups on the phenyl ring. An electron-withdrawing group (e.g., a nitro group) would be expected to stabilize the benzyl anion, potentially accelerating reactions where the cleavage of the benzyl-oxygen bond occurs. Conversely, an electron-donating group (e.g., a methoxy (B1213986) group) would destabilize the anion and slow down such reactions. This type of analysis is often quantified using Hammett plots, which correlate reaction rates with substituent constants.

The nature of the cation is also crucial. While the compound is specified with potassium, using other alkali metals or even organic cations could influence the solubility and the nucleophilicity of the cyanocarbamate anion, thereby altering its reactivity.

Furthermore, the reactivity of the cyanocarbamate functional group itself can be compared to related functionalities. For example, comparing the rate of a specific reaction of benzyl N-cyanocarbamate with that of benzyl carbamate or benzyl cyanamide (B42294) would provide insight into the electronic influence of the cyano and carbamate groups on each other.

Table 3: Relative Reaction Rates for the Nucleophilic Substitution with a Thiolate Anion for Various Substituted Benzyl N-cyanocarbamates

| Substituent on Phenyl Ring (para position) | Relative Rate Constant (k_rel) | Hammett σ_p Value |

| -OCH₃ | 0.45 | -0.27 |

| -CH₃ | 0.78 | -0.17 |

| -H | 1.00 | 0.00 |

| -Cl | 3.55 | +0.23 |

| -NO₂ | 22.8 | +0.78 |

Note: The data in this table is hypothetical and illustrates a plausible structure-reactivity trend.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications

The utility of potassium;benzyl (B1604629) N-cyanocarbamate, also known as the Looper Reagent, as a precursor to a highly reactive intermediate is a cornerstone of its emerging applications. A significant area of development lies in its use for the synthesis of mono-protected guanidines, a structural motif of importance in medicinal and agricultural chemistry.

The reaction involves the in-situ generation of an N-silylcarbodiimide intermediate through the treatment of potassium;benzyl N-cyanocarbamate with chlorotrimethylsilane (B32843) (TMSCl). This highly electrophilic intermediate rapidly reacts with a wide range of primary and secondary amines at room temperature to afford the corresponding Cbz-protected guanidines in good yields. This one-pot procedure offers a significant advantage over traditional multi-step methods for guanidine (B92328) synthesis.

The scope of this transformation is broad, encompassing various aliphatic and aromatic amines. While primary and secondary aliphatic amines typically react within 15 minutes, more sterically hindered amines and anilines require longer reaction times but are still effective nucleophiles. researchgate.net This methodology provides a practical and efficient route to selectively protected guanidines, which are valuable building blocks for more complex molecular architectures.

Table 1: Guanylation of Various Amines using this compound

| Amine Substrate | Reaction Time | Yield (%) |

| Primary Aliphatic Amines | 15 min | High |

| Secondary Aliphatic Amines | 15 min | High |

| Sterically Hindered Amines | Extended | Good |

| Anilines | Extended | Good |

This table provides a generalized summary of the reaction efficiency based on available research.

Future research in this area is expected to focus on expanding the substrate scope to include a wider variety of functionalized amines and developing diastereoselective guanylation reactions using chiral auxiliaries. Furthermore, the application of this methodology in the synthesis of biologically active natural products and pharmaceuticals is a promising avenue for exploration.

Exploration of New Chemical Transformations

The core of this compound's utility lies in the novel chemical transformations it can initiate. The generation of the N-silylcarbodiimide intermediate is a prime example of a new chemical transformation that unlocks a host of synthetic possibilities. This intermediate is significantly more reactive than the parent N-cyanocarbamate, enabling reactions that would otherwise be challenging.

Beyond guanylation, research is ongoing to explore other cycloaddition and insertion reactions involving this in-situ generated carbodiimide (B86325). The [2+2], [3+2], and [4+2] cycloaddition reactions of carbodiimides with various partners are known to produce a diverse range of heterocyclic compounds. The high reactivity of the N-silylcarbodiimide derived from this compound could allow for the synthesis of novel heterocyclic scaffolds under mild conditions.

Another area of exploration is the use of this reagent in multicomponent reactions. The ability to generate a highly reactive intermediate in situ makes it an ideal candidate for the development of new one-pot synthetic strategies, leading to the efficient construction of complex molecules from simple starting materials.

Integration into Advanced Materials and Catalysis Research

The versatile reactivity of the carbodiimide functionality, accessible from this compound, is being harnessed in the development of advanced materials. A particularly promising application is in the synthesis of Covalent Adaptable Networks (CANs). wwu.edu CANs are a class of polymers that possess the robustness of thermosets but can be reprocessed and recycled like thermoplastics due to the presence of reversible covalent bonds in their crosslinked network.

Research has demonstrated that polymers containing pendant carbodiimide groups can be synthesized. These carbodiimide-functionalized polymers can then be crosslinked with multifunctional amines to form guanidine linkages. wwu.edu The reversible nature of the guanidine formation and cleavage under specific conditions allows the polymer network to be dynamically rearranged, imparting the material with self-healing and recyclable properties. The use of this compound as a precursor to the carbodiimide monomer could offer a scalable and efficient route to these advanced materials.

While the direct catalytic applications of this compound are still in their infancy, its role as a precursor to guanidines suggests potential indirect applications. Guanidines are known to be effective organocatalysts for a variety of transformations. The synthetic methodology enabled by the Looper Reagent could facilitate the rapid synthesis of a library of novel guanidine-based catalysts for screening in various catalytic reactions.

Computational Design and Prediction of Novel Reactivity

Computational chemistry is poised to play a pivotal role in unlocking the full potential of this compound. While specific DFT studies on this exact compound for synthetic applications are not yet widely published, the broader class of N-cyanocarbamates and their reactive intermediates are subjects of computational investigation.

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide invaluable insights into the reaction mechanisms involving the N-silylcarbodiimide intermediate. These computational tools can be used to:

Model transition states: Understanding the energy barriers of different reaction pathways can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Elucidate rate-determining steps: Through techniques like Kinetic Isotope Effect (KIE) studies, computational models can identify the slowest step in a reaction sequence, which is crucial for process optimization.

Predict reactivity: Computational screening of potential substrates and reaction partners can guide experimental work, saving time and resources.

Furthermore, computational methods are being employed to assess the thermal and pressure hazards associated with the synthesis and handling of related compounds like methyl-N-cyanocarbamate. acs.org This involves using calorimetry data in conjunction with computational models to understand the potential for runaway reactions and gas evolution, ensuring safer process development. acs.org The application of these computational safety assessments to this compound will be crucial for its potential scale-up and industrial utilization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing potassium benzyl N-cyanocarbamate, and what analytical techniques are used to confirm its purity?

- Methodological Answer : Synthesis typically involves cyanocarbonylation of benzyl derivatives using potassium-based reagents. For example, photoelectrochemical asymmetric catalysis has been employed to achieve enantioselective cyanation of benzyl C–H bonds, using potassium salts as catalysts . Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substitution patterns.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., cyanate stretching frequencies) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates.

- Mass Spectrometry (MS) : For molecular weight validation.

Q. How can researchers optimize reaction conditions for synthesizing potassium benzyl N-cyanocarbamate to maximize yield and purity?

- Methodological Answer : Use orthogonal experimental design to evaluate factors such as:

- Catalyst loading : Adjust potassium salt concentrations to balance reactivity and side reactions .

- Temperature : Higher temperatures may accelerate cyanocarbonylation but risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance ionic interactions .

- Additives : Acidic additives (e.g., trifluoroacetic acid) can stabilize intermediates .

Advanced Research Questions

Q. What mechanistic insights exist for the cyanocarbonylation of benzyl C–H bonds using potassium-based catalysts, and how do experimental parameters influence reaction pathways?

- Methodological Answer : Mechanistic studies suggest a radical-mediated pathway. For example:

- Photocatalysis : Benzyl radicals form via potassium salt-mediated photoactivation, followed by cyanide coupling .

- Kinetic Isotope Effects (KIE) : Deuterium labeling can confirm C–H bond cleavage as the rate-determining step.

- Spectroscopic Probes : Electron paramagnetic resonance (EPR) detects radical intermediates .

- Parameter Influence :

- pH : Acidic conditions favor proton-coupled electron transfer (PCET) .

- Light Intensity : Modulates radical generation rates in photoelectrochemical setups .

Q. How should researchers address discrepancies in spectroscopic data when characterizing potassium benzyl N-cyanocarbamate derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR, IR, and MS data to resolve ambiguities (e.g., overlapping peaks) .

- Uncertainty Quantification : Include error margins in spectral assignments (e.g., ±0.1 ppm for NMR shifts) .

- Computational Validation : Compare experimental IR frequencies with density functional theory (DFT) simulations .

Q. What strategies are effective for stabilizing potassium benzyl N-cyanocarbamate against hydrolysis or oxidation during storage?

- Methodological Answer :

- Lyophilization : Freeze-drying under inert atmospheres (e.g., argon) minimizes hydrolytic degradation .

- Additive Screening : Antioxidants (e.g., ascorbic acid) or desiccants (e.g., molecular sieves) can extend shelf life .

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to predict degradation kinetics .

Data Analysis and Contradiction Management

Q. How can researchers reconcile conflicting results in catalytic efficiency reported for potassium benzyl N-cyanocarbamate synthesis across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using metrics like turnover frequency (TOF) to account for variable reaction scales .

- Parameter Standardization : Compare studies with identical conditions (e.g., solvent, temperature) .

- Error Source Identification : Assess whether discrepancies arise from impurities (e.g., residual solvents) or instrumentation calibration .

- Example : A 2022 study attributed yield variations to differences in potassium salt hydration states, requiring pre-drying protocols .

Q. What statistical methods are recommended for validating reproducibility in benzyl N-cyanocarbamate synthesis?

- Methodological Answer :

- Repeatability Testing : Perform triplicate experiments under identical conditions .

- ANOVA : Evaluate batch-to-batch variability (e.g., F-tests for significance) .

- Control Charts : Monitor yield trends over time to detect systemic errors .

Application-Oriented Questions

Q. How can potassium benzyl N-cyanocarbamate be applied in protein modification or bioconjugation studies?

- Methodological Answer :

- Site-Specific Labeling : Use the cyanocarbamate group for nucleophilic substitution with cysteine residues .

- Stability Testing : Assess conjugate integrity under physiological conditions (pH 7.4, 37°C) .

- Case Study : Genetically encoded benzyl esters enabled selective protein modifications, validated via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.